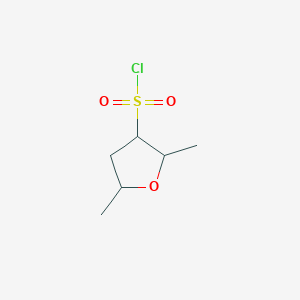
2,5-Dimethyloxolane-3-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethyloxolane-3-sulfonyl chloride is a specialized chemical compound with the molecular formula C6H11ClO3S. This compound is known for its unique structural features, which make it a valuable asset in various scientific research and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 2,5-Dimethyloxolane-3-sulfonyl chloride typically involves the reaction of 2,5-dimethyloxolane with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. The general reaction scheme is as follows:
2,5-Dimethyloxolane+Chlorosulfonic acid→2,5-Dimethyloxolane-3-sulfonyl chloride+Hydrogen chloride
The reaction is usually conducted at low temperatures to prevent decomposition and to achieve a high yield of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain a high-purity product suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dimethyloxolane-3-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with primary and secondary amines to form sulfonamide derivatives.
Hydrolysis: It can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Amines: Primary and secondary amines are commonly used in substitution reactions.
Bases: Organic or inorganic bases are often employed to facilitate the reaction.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonic Acid: Formed by hydrolysis.
Wissenschaftliche Forschungsanwendungen
2,5-Dimethyloxolane-3-sulfonyl chloride is utilized in various scientific research fields, including:
Chemistry: As a reagent in the synthesis of sulfonamide derivatives.
Biology: In the study of enzyme inhibition and protein modification.
Medicine: As a precursor in the development of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2,5-Dimethyloxolane-3-sulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which can react with nucleophiles such as amines. The reaction proceeds through a nucleophilic substitution mechanism, where the sulfonyl chloride group is replaced by the nucleophile, forming a new covalent bond .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,5-Dichlorothiophene-3-sulfonyl chloride
- 2,5-Dimethylimidazole-5-sulfonyl chloride
Uniqueness
2,5-Dimethyloxolane-3-sulfonyl chloride is unique due to its oxolane ring structure, which imparts distinct chemical properties compared to other sulfonyl chlorides. This uniqueness makes it particularly valuable in specific synthetic applications and research studies .
Eigenschaften
Molekularformel |
C6H11ClO3S |
|---|---|
Molekulargewicht |
198.67 g/mol |
IUPAC-Name |
2,5-dimethyloxolane-3-sulfonyl chloride |
InChI |
InChI=1S/C6H11ClO3S/c1-4-3-6(5(2)10-4)11(7,8)9/h4-6H,3H2,1-2H3 |
InChI-Schlüssel |
AFBYYJOJJUOHHO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(C(O1)C)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






amine](/img/structure/B13207035.png)
![2-[5-Nitro-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine](/img/structure/B13207040.png)
![Ethyl 4-[(1H-imidazole-1-carbonyl)amino]piperidine-1-carboxylate](/img/structure/B13207052.png)



amine](/img/structure/B13207070.png)


![2-[2-(2-Methylcyclopropyl)-1,3-oxazol-5-yl]acetic acid](/img/structure/B13207093.png)
